molecular formula C15H12F3NO2 B2455421 1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one CAS No. 882747-80-0

1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one

Cat. No.: B2455421
CAS No.: 882747-80-0
M. Wt: 295.261
InChI Key: WPNDKFHBXPCBMR-UHFFFAOYSA-N
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Description

1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one is a chemical compound with the molecular formula C15H12F3NO2 and a molecular weight of 295.26 g/mol . This compound is characterized by the presence of a methoxyphenyl group, a trifluoromethyl group, and a pyridinyl group, making it a unique and versatile molecule in various fields of scientific research.

Preparation Methods

The synthesis of 1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one typically involves the following steps:

Chemical Reactions Analysis

1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced derivatives.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-9(20)14-13(7-11(8-19-14)15(16,17)18)10-3-5-12(21-2)6-4-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNDKFHBXPCBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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